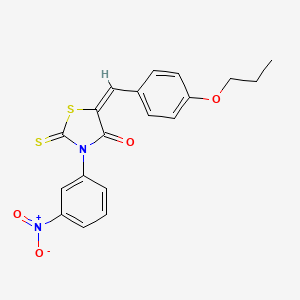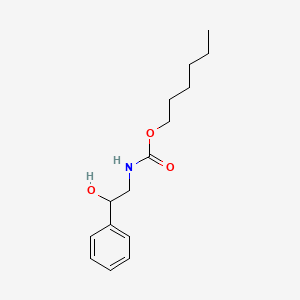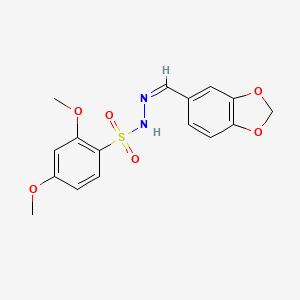
N'-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethoxybenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethylene)-2,4-dimethoxybenzenesulfonohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BDMBH and is a hydrazone derivative of sulfonamide.
Mécanisme D'action
The mechanism of action of BDMBH is not fully understood. However, studies have shown that BDMBH induces apoptosis in cancer cells by activating the caspase pathway. BDMBH has also been shown to inhibit the activity of various enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects
BDMBH has been shown to exhibit various biochemical and physiological effects. Studies have shown that BDMBH induces cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. BDMBH has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BDMBH has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product is relatively high. BDMBH has also been shown to exhibit potent anti-cancer activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs.
However, BDMBH also has several limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action. BDMBH also exhibits cytotoxicity towards normal cells, which may limit its potential applications in the treatment of cancer.
Orientations Futures
There are several future directions for the research on BDMBH. Further studies are needed to elucidate its mechanism of action and to identify its molecular targets. The potential applications of BDMBH in the treatment of various inflammatory disorders also need to be explored further. Additionally, the development of BDMBH analogs with improved potency and selectivity may lead to the development of novel anti-cancer drugs.
Méthodes De Synthèse
The synthesis of BDMBH involves the reaction of 2,4-dimethoxybenzenesulfonyl hydrazide with 1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst. The reaction takes place under mild reaction conditions, and the yield of the product is relatively high.
Applications De Recherche Scientifique
BDMBH has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that BDMBH exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. BDMBH has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Propriétés
IUPAC Name |
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-21-12-4-6-16(15(8-12)22-2)25(19,20)18-17-9-11-3-5-13-14(7-11)24-10-23-13/h3-9,18H,10H2,1-2H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDHACRYHMQGLI-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N/N=C\C2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-benzyl-7-methyl-5-oxo-3,4-dihydro-2H-chromeno[2,3-d]pyrimidine-1(5H)-carboxylate](/img/structure/B5022922.png)
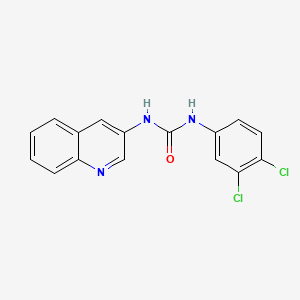
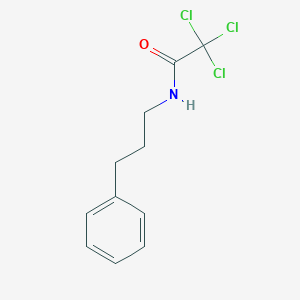

![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5022964.png)
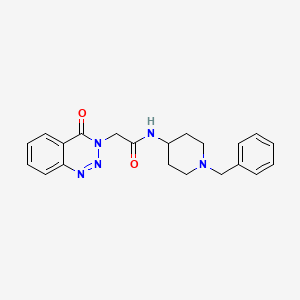
![5-imino-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5022972.png)
![2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5022976.png)
![N-[(5-chloro-2-thienyl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5022983.png)
![4,6-dimethyl-5-{2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-pyrimidinol bis(trifluoroacetate) (salt)](/img/structure/B5022985.png)
![ethyl 3-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5022994.png)
